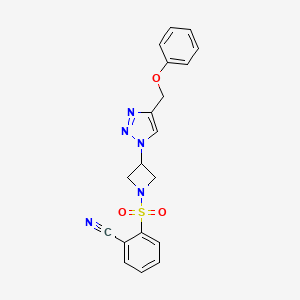

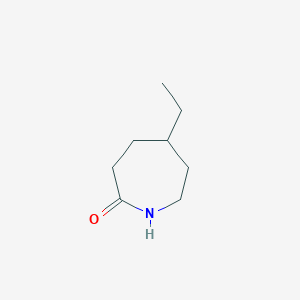

2-cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide, also known as CPP-ACP, is a bioactive compound that has gained significant attention in the scientific community for its various applications in dentistry and oral health. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been shown to have significant benefits in the prevention and treatment of dental caries.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis in Organic Chemistry

2-Cyclopentyl-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide plays a role in the stereoselective synthesis of complex organic compounds. For instance, its structural components, such as the furan derivatives, have been utilized in oxidative cyclizations leading to spirobutenolide acetals. This methodology has facilitated asymmetric syntheses of tricyclic spirobutenolide precursors, crucial in the creation of lituarines A-C, showcasing its application in generating bioactive molecules with potential pharmacological benefits (Robertson et al., 2004).

Chemical Synthesis and Rearrangements

Research has demonstrated the compound's relevance in chemical synthesis processes, such as the Betti reaction, leading to unexpected secondary carbo-Piancatelli rearrangements. This involves condensing furan derivatives with other organic compounds, evidencing the chemical versatility and potential for creating novel organic structures (Gutnov et al., 2019).

Renewable Resource Conversion

The compound and its related derivatives have been explored for converting renewable resources into valuable chemicals. Studies into the reactivity of similar amide compounds have led to the hydrolysis and reduction processes, transforming them into amino-substituted and alcohol derivatives. This illustrates the compound's potential in advancing sustainable chemical processes and the creation of renewable materials (Liu et al., 2017).

Novel Organic Compound Synthesis

Further, its structural motifs are instrumental in the novel synthesis of organic compounds, such as the development of cyclopentenone and furan derivatives from mycelia or through pyrolysis methods. These syntheses contribute to the diversification of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Zhang & Xuan, 2008), (Franich et al., 1984).

Cascade Reactions for Diverse Organic Synthesis

The structural elements related to this compound are pivotal in cascade reactions. For example, palladium-catalyzed reactions involving similar compounds have been developed to synthesize 2-ene-1,4-diones, 4-hydroxycyclopent-2-en-1-ones, and 2-(furan-3-yl)acetamides. This demonstrates the role of such compounds in facilitating complex chemical transformations for creating a wide range of organic molecules (He et al., 2018).

Propiedades

IUPAC Name |

2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGODMFHZIMKNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1CCCC1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

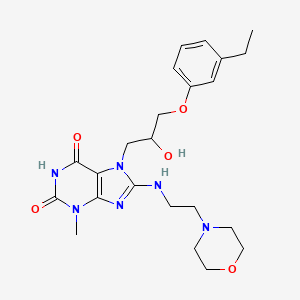

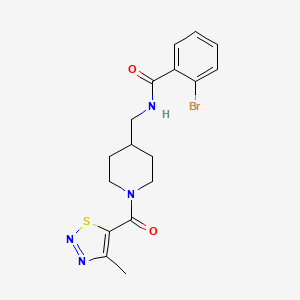

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)

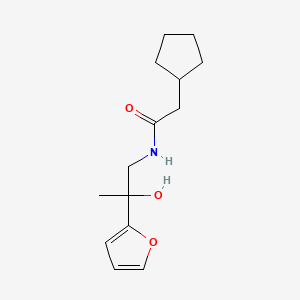

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)

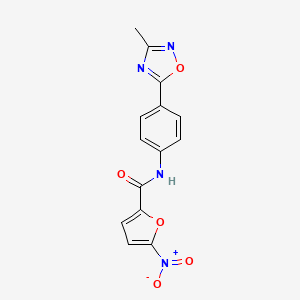

![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)

![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)